molecular formula C20H18ClNO4 B2982863 6-Hydroxy-2,6-dimethyloct-7-enoic acid CAS No. 7047-59-8

6-Hydroxy-2,6-dimethyloct-7-enoic acid

Cat. No.: B2982863
CAS No.: 7047-59-8
M. Wt: 371.8 g/mol
InChI Key: NZVWSHGAAZDWNP-UHFFFAOYSA-N
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Description

6-Hydroxy-2,6-dimethyloct-7-enoic acid is an organic compound with the molecular formula C10H18O3 It is characterized by the presence of a hydroxyl group and a double bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,6-dimethyloct-7-enoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2,6-dimethyloct-7-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of oxidizing agent and reaction parameters is crucial to achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,6-dimethyloct-7-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxo-2,6-dimethyloct-7-enoic acid or 6-carboxy-2,6-dimethyloct-7-enoic acid.

    Reduction: Formation of 6-hydroxy-2,6-dimethyloctane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-Hydroxy-2,6-dimethyloct-7-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,6-dimethyloct-7-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond within its structure allow it to participate in various biochemical reactions. These interactions can modulate enzyme activity, influence cellular signaling pathways, and affect metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5-hepten-2-one: Similar in structure but lacks the hydroxyl group.

    2,6-Dimethyloct-7-en-1-ol: Precursor in the synthesis of 6-Hydroxy-2,6-dimethyloct-7-enoic acid.

    6-Oxo-2,6-dimethyloct-7-enoic acid: Oxidized derivative.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

7047-59-8

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-oxo-7-propoxychromene-3-carboxamide

InChI

InChI=1S/C20H18ClNO4/c1-3-8-25-15-7-5-13-9-16(20(24)26-18(13)11-15)19(23)22-14-6-4-12(2)17(21)10-14/h4-7,9-11H,3,8H2,1-2H3,(H,22,23)

InChI Key

NZVWSHGAAZDWNP-UHFFFAOYSA-N

SMILES

CC(CCCC(C)(C=C)O)C(=O)O

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)C)Cl

solubility

not available

Origin of Product

United States

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